Silver metavanadate

Description

Properties

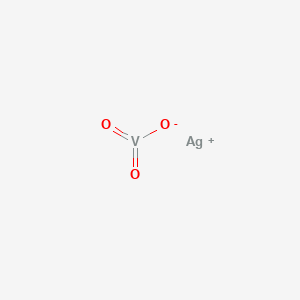

IUPAC Name |

silver;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVDHKVWJUPFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgO3V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.808 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless powder; [MSDSonline] | |

| Record name | Silver vanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13497-94-4 | |

| Record name | Silver vanadium oxide (AgVO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver vanadium oxide (AgVO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver vanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Silver Metavanadate Nanostructures

Foreword: The Rising Prominence of Silver Metavanadate Nanostructures

In the expansive field of nanotechnology, this compound (AgVO₃) nanostructures have emerged as a material of significant interest, bridging the gap between fundamental research and practical applications.[1] Their unique photoelectronic and chemical properties have positioned them as promising candidates for advanced medical devices, including cardioverter defibrillators and neurostimulators.[1] The reduction of this compound to the nanoscale unlocks novel functionalities, surmounting the limitations of its bulk counterpart and paving the way for innovative applications.[1] This guide provides a comprehensive overview of the synthesis and characterization of AgVO₃ nanostructures, offering field-proven insights for researchers, scientists, and professionals in drug development.

Foundational Principles of this compound Nanostructure Synthesis

The morphology, crystal structure, and surface characteristics of this compound nanostructures are intricately linked to the chosen synthesis method.[2] These physical attributes, in turn, dictate the material's performance in various applications. The selection of a synthesis route is therefore a critical decision, guided by the desired properties of the final product. This section delves into the most prevalent and effective methodologies for the synthesis of AgVO₃ nanostructures.

Hydrothermal Synthesis: A Route to Crystalline Nanowires and Nanorods

Hydrothermal synthesis is a widely employed technique for producing well-crystallized, one-dimensional AgVO₃ nanostructures such as nanowires and nanorods.[3][4] This method involves a chemical reaction in a sealed, heated aqueous solution, where the temperature and pressure influence the nucleation and growth of the nanostructures.

The primary advantage of the hydrothermal method lies in its ability to control the morphology and crystal phase of the resulting material. For instance, the use of surfactants like cetyltrimethylammonium bromide (CTAB) can significantly affect the crystal structure and optical properties of the synthesized silver vanadates.[5] Furthermore, ionic liquids can be utilized as assisting agents to facilitate the formation of specific nanostructures, such as nanorods.[5][6]

Experimental Protocol: Hydrothermal Synthesis of β-AgVO₃ Nanowires

Objective: To synthesize β-AgVO₃ nanowires with a monoclinic phase structure.

Materials:

-

Silver nitrate (AgNO₃)

-

Ammonium metavanadate (NH₄VO₃)

-

Deionized water

-

Surfactant (optional, e.g., CTAB)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation: Prepare equimolar aqueous solutions of AgNO₃ and NH₄VO₃.

-

Mixing: Slowly add the AgNO₃ solution to the NH₄VO₃ solution under constant stirring to form a precipitate.

-

Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a designated period (e.g., 24-72 hours).

-

Cooling and Washing: Allow the autoclave to cool to room temperature naturally. The product is then collected, washed several times with deionized water and ethanol to remove any unreacted precursors or byproducts, and finally dried in an oven.

Causality: The high temperature and pressure within the autoclave facilitate the dissolution and recrystallization of the initial precipitate, promoting the anisotropic growth of nanowires. The duration of the reaction influences the length and aspect ratio of the nanowires.

Co-precipitation: A Facile Method for Nanoparticle Synthesis

Co-precipitation is a straightforward and cost-effective method for synthesizing this compound nanoparticles.[7][8][9][10] This technique involves the simultaneous precipitation of silver and vanadate ions from a solution by adding a precipitating agent. The simplicity and scalability of this method make it attractive for large-scale production.

A key aspect of the co-precipitation method is the use of a reducing agent, such as sodium borohydride (NaBH₄), to facilitate the formation of nanoparticles.[7][8][9] The concentration of the reducing agent can be adjusted to control the particle size.[7] Green synthesis approaches have also been developed, utilizing plant extracts as reducing and capping agents, offering an environmentally friendly alternative.[11][12]

Experimental Protocol: Co-precipitation Synthesis of AgVO₃ Nanoparticles

Objective: To synthesize AgVO₃ nanoparticles with a controlled size distribution.

Materials:

-

Silver nitrate (AgNO₃)

-

Ammonium metavanadate (NH₄VO₃)

-

Sodium borohydride (NaBH₄) or a suitable plant extract

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare aqueous solutions of AgNO₃ and NH₄VO₃.

-

Precipitation: Mix the precursor solutions under vigorous stirring.

-

Reduction: Slowly add a solution of NaBH₄ or the plant extract to the mixture. A color change in the solution typically indicates the formation of nanoparticles.[7]

-

Washing and Collection: The resulting precipitate is collected by centrifugation, washed repeatedly with deionized water, and then dried.

Causality: The rapid reduction of silver and vanadate ions by the reducing agent leads to the nucleation and growth of nanoparticles. The capping agents present in plant extracts can help to stabilize the nanoparticles and prevent agglomeration.

Sol-Gel Synthesis: A Versatile Approach for Nanostructured Films and Powders

The sol-gel method is a versatile wet-chemical technique used to produce a variety of nanomaterials, including metal oxides.[13][14] This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. The sol-gel synthesis of silver vanadate allows for the creation of nanostructures like nanosheets and offers excellent control over the material's purity and homogeneity at a molecular level.[13][15]

The process typically starts with metal alkoxides as precursors, which undergo hydrolysis and condensation reactions to form a three-dimensional network.[14] The properties of the final material can be tailored by controlling parameters such as pH, temperature, and precursor concentration.

Table 1: Comparison of Synthesis Methods for this compound Nanostructures

| Synthesis Method | Typical Nanostructure | Advantages | Disadvantages |

| Hydrothermal | Nanowires, Nanorods[3][4] | High crystallinity, good morphology control | Requires high temperature and pressure, longer reaction times |

| Co-precipitation | Nanoparticles[7][8][9][10] | Simple, rapid, cost-effective, scalable | Less control over crystallinity and morphology |

| Sol-Gel | Nanosheets, Films, Powders[15] | High purity and homogeneity, low processing temperature | Can be sensitive to reaction conditions, may require long aging times |

Comprehensive Characterization of this compound Nanostructures

A thorough characterization of the synthesized this compound nanostructures is crucial to understand their physical and chemical properties and to establish a clear structure-property relationship. This section outlines the key characterization techniques and the insights they provide.

Structural and Morphological Analysis

-

X-ray Diffraction (XRD): XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized material.[16][17][18] The diffraction pattern provides information on the crystallographic planes, allowing for the identification of different phases of silver vanadate, such as α-AgVO₃ and β-AgVO₃.[2] The peak broadening in the XRD pattern can also be used to estimate the crystallite size.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, size, and shape of the nanostructures.[11][15] It provides high-resolution images of the material's topography, revealing whether the nanostructures are in the form of wires, rods, sheets, or particles.

-

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is used to observe the internal structure, crystallinity, and size distribution of the nanostructures.[17][19] High-resolution TEM (HRTEM) can even reveal the lattice fringes of the crystalline material.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups and bonding within the silver vanadate nanostructures.[11][16] The characteristic vibrational bands in the FTIR spectrum, such as those corresponding to V-O and V-O-V bonds, confirm the formation of the vanadate network.[11]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the optical properties of the nanostructures and to determine their band gap energy.[11] The absorption spectrum can also provide information about the presence of metallic silver nanoparticles, which exhibit a characteristic surface plasmon resonance peak.[20]

-

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to the crystalline structure and can be used to distinguish between different polymorphs of silver vanadate.[11]

Diagram 1: Generalized Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and subsequent characterization of this compound nanostructures.

Structure-Property Relationships and Applications

The unique properties of this compound nanostructures are a direct consequence of their physical and chemical characteristics. Understanding these relationships is key to designing materials for specific applications.

Antibacterial Activity

This compound nanostructures exhibit potent antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.[2][4][11][12] The antibacterial mechanism is attributed to the release of silver ions (Ag⁺), which can interact with thiol groups in bacterial proteins and enzymes, leading to cell death.[2][21] The high surface area-to-volume ratio of nanostructures enhances their reactivity and ability to penetrate bacterial cells.[16]

The morphology of the nanostructures can influence their antibacterial efficacy. For example, one-dimensional nanostructures like nanowires provide a larger surface area for interaction with bacteria compared to nanoparticles.[3]

Photocatalytic Performance

Silver vanadates are effective visible-light-driven photocatalysts, making them suitable for the degradation of organic pollutants in water.[3][22][23][24] Their relatively narrow band gap allows them to absorb a significant portion of the solar spectrum.[23] The photocatalytic activity is dependent on the crystal structure, morphology, and surface area of the nanostructures.[3]

The presence of metallic silver nanoparticles on the surface of silver vanadate can create a synergistic effect, enhancing the separation of photogenerated electron-hole pairs and improving photocatalytic efficiency.[3][24]

Electrochemical Properties

Silver vanadate nanostructures have also shown promise as electrode materials for lithium-ion batteries.[25] Their nanostructured nature can provide shorter diffusion paths for lithium ions and a larger surface area for electrochemical reactions, leading to improved battery performance. The presence of highly conductive silver nanoparticles within the vanadate matrix can also enhance electron transport.[25]

Diagram 2: Key Properties and Applications of AgVO₃ Nanostructures

Caption: Interrelationship between the key properties and major application areas of this compound nanostructures.

Conclusion and Future Outlook

The synthesis and characterization of this compound nanostructures represent a vibrant and rapidly evolving area of materials science. The ability to tailor their properties through controlled synthesis has opened up a wide range of potential applications in medicine, environmental remediation, and energy storage. Future research will likely focus on developing more sophisticated synthesis techniques to achieve even greater control over the nanostructure's architecture, further enhancing their performance and enabling the development of next-generation technologies.

References

- X-ray diffraction patterns of silver vanadate nanorods obtained at RT - ResearchGate. (n.d.).

- Nanostructured silver vanadate decorated with silver particles and their applicability in dental materials: A scope review - PMC - NIH. (n.d.).

- Preparation of nano-sized silver vanadates: Characterization and photocatalytic activity. (n.d.).

- Silver Vanadate Nanoparticles - Nanorh. (n.d.).

- X-ray diffraction pattern of prepared silver vanadate and their band assignment. (n.d.).

- Photocatalytic behavior of silver vanadates: Microemulsion synthesis and post-reaction characterization | Request PDF - ResearchGate. (n.d.).

- Ionic liquid - assisted hydrothermal synthesis of silver vanadate nanorods. - ResearchGate. (n.d.).

- Silver vanadate nanoparticles: Green synthesis, enhanced photocatalytic and antibacterial activity - AIP Publishing. (2024, August 19).

- Silver vanadate nanowires: Photocatalytic properties and theoretical calculations | Request PDF - ResearchGate. (n.d.).

- Ag- vanadate nanosheets synthesis by sol–gel technique | Request PDF - ResearchGate. (n.d.).

- Photocatalytic behavior of silver vanadates - Universidad Autónoma de Madrid. (2012, December 5).

- Silver vanadate nanoparticles: Green synthesis, enhanced photocatalytic and antibacterial activity - AIP Publishing. (2024, August 19).

- Antibacterial Activity of Silver and Its Application in Dentistry, Cardiology and Dermatology. (n.d.).

- X-ray diffraction patterns of silver vanadate nanorods - ResearchGate. (n.d.).

- Hydrothermal fabrication of sandwich-structured Silver sulfide/ferroferric oxide/silver metavanadate graphene microtube using capillary effect for enhancing photocatalytic degradation and disinfection - PubMed. (2019, November 1).

- Nanostructured silver vanadate as a promising antibacterial additive to water-based paints. (2011, December).

- Electrochemical performance of silver vanadate/silver nanowire composite for lithium-ion batteries | Request PDF - ResearchGate. (n.d.).

- Sol–Gel-Synthesized Metal Oxide Nanostructures: Advancements and Prospects for Spintronic Applications—A Comprehensive Review - MDPI. (n.d.).

- Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC - NIH. (n.d.).

- Antimicrobial Activity of Silver-Treated Bacteria against Other Multi-Drug Resistant Pathogens in Their Environment - NIH. (n.d.).

- Ionic Liquid-Assisted Hydrothermal Synthesis of Silver Vanadate Nanorods | Publicación. (2018).

- Hydrothermal Synthesis of Silver Vanadium Oxide (Ag0.35V2O5) Nanobelts for Sensing Amines - ResearchGate. (2015, October 12).

- Preparation of Nanomaterials by Sol-Gel Method | Step-by-Step Explanation - YouTube. (2025, February 17).

- Hydrothermal Synthesis of Silver Nanoparticles. (n.d.).

- Formation of Scrolled Silver Vanadate Nanopeapods by Both Capture and Insertion Strategies - ACS Publications. (2015, May 12).

- Sol-Gel Synthesis of Nanomaterials and their applications / edited by Dharani Sabba. (n.d.).

- synthesis of silver nano-particles using co- precipitation method - ResearchGate. (n.d.).

- METHOD OF CO-PRECIPITATION FOR THE SYNTHESIS OF SILVER NANOPARTICLES - Journal of Cardiovascular Disease Research. (n.d.).

- Synthesis and Characterization of Silver Nanoparticles by Sol-Gel Technique. (n.d.).

- SYNTHESIS OF SILVER NANO-PARTICLES USING CO- PRECIPITATION METHOD - troindia. (2018, January 2).

- Synthesis and characterization of silver nano particles using co-precipitation method. (2020, July 14).

- Silver nanoparticles based spectroscopic sensing of eight metal ions in aqueous solutions. (2022, September).

- Synthesis of Silver Nanoparticles: From Conventional to 'Modern' Methods—A Review. (n.d.).

- The electrochemical properties of bimetallic silver-gold nanoparticles nano film's - NIH. (n.d.).

Sources

- 1. nanorh.com [nanorh.com]

- 2. Nanostructured silver vanadate decorated with silver particles and their applicability in dental materials: A scope review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ionic Liquid-Assisted Hydrothermal Synthesis of Silver Vanadate Nanorods | Publicación [silice.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. jcdronline.org [jcdronline.org]

- 9. troindia.in [troindia.in]

- 10. Synthesis and characterization of silver nano particles using co-precipitation method | Semantic Scholar [semanticscholar.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Silver nanoparticles based spectroscopic sensing of eight metal ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. repositorio.uam.es [repositorio.uam.es]

- 25. researchgate.net [researchgate.net]

Introduction: The Significance of Silver Metavanadate Polymorphism

An In-Depth Technical Guide to the Crystal Structure and Phase Analysis of Silver Metavanadate (AgVO₃)

This compound (AgVO₃) is a ternary transition metal oxide that has garnered significant attention across diverse scientific fields, from materials science to drug development. Its utility in applications such as photocatalysis, cathode materials for lithium-ion batteries, and as an antimicrobial agent is well-documented. The functionality of AgVO₃ is not monolithic; it is critically dependent on its crystalline form, or polymorph. The two most prominent polymorphs, α-AgVO₃ and β-AgVO₃, possess distinct crystal structures that give rise to different physical, chemical, and electronic properties.

For researchers, particularly in drug development where material properties can influence biocompatibility and efficacy, a thorough understanding of these structures and the ability to reliably identify and control them is paramount. This guide provides a detailed exploration of the crystal structures of AgVO₃ polymorphs and a comprehensive overview of the analytical techniques used for phase identification and analysis, grounded in the principles of scientific integrity and experimental causality.

Part 1: The Crystalline Architecture of AgVO₃ Polymorphs

This compound primarily crystallizes into two different monoclinic structures, designated as the alpha (α) and beta (β) phases. The arrangement of the constituent silver (Ag⁺), vanadium (V⁵⁺), and oxygen (O²⁻) ions in the crystal lattice dictates the material's fundamental properties.

-

α-AgVO₃: The Metastable Phase The α-AgVO₃ phase is generally considered the metastable polymorph. Its crystal structure is characterized by one-dimensional linear chains of corner-sharing [VO₄] tetrahedra. These chains are interconnected by silver ions, resulting in a layered-type structure. The formation of α-AgVO₃ is often kinetically favored under lower temperature synthesis conditions.

-

β-AgVO₃: The Thermodynamically Stable Phase The β-AgVO₃ phase is the more thermodynamically stable form. Its structure is also monoclinic but differs significantly from the alpha phase in the connectivity of its building blocks. The structure consists of distorted [VO₄] tetrahedra and complex silver coordination polyhedra ([AgOₓ] where x can be 5, 6, or 7), leading to a more disordered but stable three-dimensional framework. This structural arrangement is crucial for its applications, particularly in creating pathways for ion intercalation in battery applications.

Comparative Crystallographic Data

The structural differences between the two polymorphs are quantitatively defined by their crystallographic parameters.

| Property | α-AgVO₃ | β-AgVO₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Cm (No. 8) |

| Lattice Parameters (Typical) | a ≈ 10.78 Å, b ≈ 3.55 Å, c ≈ 8.05 Å, β ≈ 103.6° | a ≈ 15.36 Å, b ≈ 3.60 Å, c ≈ 5.67 Å, β ≈ 108.5° |

| Common Morphology | Nanorods, irregular particles | Nanowires, nanobelts |

| Thermodynamic Stability | Metastable | Stable |

Note: Lattice parameters are approximate and can vary slightly based on synthesis conditions and experimental data.

Part 2: Synthesis as the Primary Control of Phase Selection

The ability to selectively synthesize a desired polymorph is the first and most critical step in harnessing its specific properties. The choice between the α and β phases is governed by a delicate interplay between thermodynamic and kinetic factors during synthesis.

Causality in Synthesis: Kinetic vs. Thermodynamic Control

The formation of α-AgVO₃ typically occurs along a reaction pathway with a lower activation energy barrier, making it the kinetically favored product, especially at lower temperatures (e.g., < 45°C). Conversely, the formation of the more stable β-AgVO₃ requires overcoming a larger activation barrier, which is achievable at higher synthesis temperatures (e.g., > 55°C), making it the thermodynamically favored product. This temperature dependence is a key tool for selective synthesis.

Experimental Protocol: Hydrothermal Synthesis of β-AgVO₃ Nanowires

The hydrothermal method is highly effective for producing crystalline, phase-pure β-AgVO₃, often with a desirable nanowire morphology. The high temperature and pressure environment facilitates the dissolution and recrystallization process, favoring the formation of the thermodynamically stable phase.

Objective: To synthesize phase-pure β-AgVO₃ nanowires.

Materials:

-

Ammonium metavanadate (NH₄VO₃)

-

Silver nitrate (AgNO₃)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave (e.g., 100 mL capacity)

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 1 M solution of NH₄VO₃ by dissolving it in 80 mL of DI water with magnetic stirring.

-

In a separate beaker, prepare a 1 M solution of AgNO₃ by dissolving it in DI water.

-

Causality Check: Ensuring complete dissolution of precursors is critical for a homogeneous reaction and uniform product formation.

-

-

Reaction Mixture:

-

Slowly add the AgNO₃ solution dropwise into the NH₄VO₃ solution under vigorous stirring.

-

Adjust the pH of the resulting mixture to ~8 using a dilute ammonia solution. A precipitate will form.

-

Causality Check: The pH adjustment can influence the vanadium species in solution and affect the nucleation and growth of the AgVO₃ crystals.

-

-

Hydrothermal Treatment:

-

Transfer the homogeneous mixture into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180-200°C for 12-24 hours.[1]

-

Causality Check: This temperature range provides sufficient thermal energy to overcome the activation barrier for β-AgVO₃ formation, ensuring it is the dominant product.[1] The extended reaction time allows for the growth of well-defined nanowire structures.

-

-

Product Recovery:

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product multiple times with DI water and then with ethanol to remove any unreacted ions and byproducts.

-

Dry the final product in an oven at 60-80°C overnight.

-

Experimental Protocol: Co-precipitation Synthesis of α-AgVO₃

Co-precipitation at low temperatures is a common and effective method to synthesize the metastable α-AgVO₃ phase by leveraging kinetic control.

Objective: To synthesize the metastable α-AgVO₃ phase.

Materials:

-

Ammonium metavanadate (NH₄VO₃)

-

Silver nitrate (AgNO₃)

-

Deionized (DI) water

-

Ice bath

Procedure:

-

Precursor Solution Preparation:

-

Dissolve 1 mmol of NH₄VO₃ in 60 mL of DI water, stirring at ~30°C for 15 minutes.

-

Dissolve 1 mmol of AgNO₃ in 15 mL of DI water with stirring.

-

-

Low-Temperature Reaction:

-

Cool both precursor solutions in an ice bath to ~0°C.

-

Quickly mix the two cold solutions together under vigorous stirring. An instantaneous precipitate of AgVO₃ will form.

-

Causality Check: Performing the reaction at 0°C drastically reduces the thermal energy of the system, preventing it from overcoming the higher activation barrier for β-AgVO₃. This kinetically traps the product in the metastable α-AgVO₃ phase.

-

-

Product Recovery:

-

Maintain the reaction at low temperature for a short duration (e.g., 10 minutes).

-

Collect the precipitate by vacuum filtration.

-

Wash the product with cold DI water.

-

Dry the product under vacuum at room temperature.

-

Caption: Workflow for phase-selective synthesis of AgVO₃ polymorphs.

Part 3: Core Methodologies for Phase Analysis

Once synthesized, the material must be rigorously characterized to confirm its phase purity, crystal structure, and morphology. A multi-technique approach is essential for a complete and trustworthy analysis.

X-Ray Diffraction (XRD)

Principle: XRD is the cornerstone technique for phase identification in crystalline materials. It operates on the principle of Bragg's Law (nλ = 2d sinθ), where an incident X-ray beam is diffracted by the crystallographic planes of a material. Each crystalline phase produces a unique diffraction pattern—a fingerprint—based on its specific lattice spacing (d). By comparing the experimental pattern to reference patterns from databases (e.g., JCPDS/ICDD), the phase(s) present can be identified.

Experimental Protocol: Powder XRD (PXRD) Analysis

-

Sample Preparation:

-

Grind a small amount of the synthesized AgVO₃ powder using an agate mortar and pestle to ensure a fine, homogeneous powder.

-

Causality Check: Grinding reduces particle size and preferred orientation, leading to a diffraction pattern with more accurate relative peak intensities, which is crucial for quantitative analysis and Rietveld refinement.

-

Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface.

-

-

Data Acquisition:

-

Place the sample holder in the powder diffractometer.

-

Set the data collection parameters. A typical scan for AgVO₃ would be:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 10° - 70°

-

Step Size: 0.02°

-

Dwell Time: 1-2 seconds per step

-

-

-

Data Analysis: Phase Identification & Rietveld Refinement

-

Phase ID: Compare the positions and relative intensities of the diffraction peaks in the experimental pattern with standard reference patterns for α-AgVO₃ and β-AgVO₃ (e.g., JCPDS No. 29-1154 for β-AgVO₃).

-

Rietveld Refinement (Self-Validation): For definitive structural validation, perform a Rietveld refinement. This is a powerful least-squares method that fits a calculated diffraction profile to the entire experimental pattern.

-

Objective: To refine structural parameters (lattice parameters, atomic positions) and profile parameters (peak shape, width) to achieve the best possible match between the theoretical model and the measured data.

-

Procedure:

-

Import the experimental data and an initial structural model (from a crystallographic information file, .cif) into refinement software (e.g., GSAS-II, FullProf).

-

Sequentially refine parameters: Start with the scale factor and background, followed by lattice parameters, peak profile functions (e.g., pseudo-Voigt), and finally atomic positions and thermal parameters.

-

Assess the quality of the fit using statistical indicators like the weighted profile R-factor (Rwp) and goodness-of-fit (χ²). A low Rwp and a χ² value close to 1 indicate an excellent refinement and validate the structural model.

-

-

-

Thermal Analysis (DSC/TGA)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as phase transitions, melting, and crystallization. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is useful for studying decomposition and stability.

Application to AgVO₃: The irreversible phase transition from the metastable α-phase to the stable β-phase can be clearly observed by DSC. This transition is an exothermic event that typically occurs at temperatures above 200°C. TGA is used to confirm that no mass loss (decomposition) occurs during this transition.

Experimental Protocol: DSC/TGA for Phase Transition Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized α-AgVO₃ powder into an alumina or platinum crucible.

-

Place an empty crucible on the reference pan.

-

-

Data Acquisition:

-

Place the sample and reference crucibles into the DSC/TGA instrument.

-

Program the temperature profile:

-

Purge Gas: Nitrogen or Argon (inert atmosphere) at a flow rate of 20-50 mL/min.

-

Heating Ramp: Heat from room temperature to ~500°C at a rate of 10°C/min.

-

-

Causality Check: An inert atmosphere is crucial to prevent any oxidative reactions, ensuring that the observed thermal events are solely due to physical transitions or decomposition.

-

-

Data Interpretation:

-

Analyze the DSC curve for a distinct exothermic peak. The onset temperature of this peak corresponds to the α → β phase transition temperature.

-

Examine the corresponding TGA curve. A stable, flat baseline in the TGA data during the exothermic event confirms that it is a phase transition without any mass loss.

-

Scanning Electron Microscopy (SEM)

Principle: SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is used to determine the morphology (shape and size) of the synthesized particles. For AgVO₃, morphology is often strongly correlated with the crystalline phase; for instance, hydrothermal synthesis of β-AgVO₃ frequently results in long nanowires or nanobelts, while α-AgVO₃ may form smaller nanorods or irregular particles.

Experimental Protocol: SEM Imaging

-

Sample Preparation:

-

Disperse a very small amount of the AgVO₃ powder in a volatile solvent like ethanol.

-

Drop-cast the dispersion onto a carbon tape-coated SEM stub and allow the solvent to evaporate completely.

-

Sputter-coat the sample with a thin conductive layer (e.g., gold or platinum).

-

Causality Check: The conductive coating is essential to prevent charge build-up on the non-conductive AgVO₃ sample from the electron beam, which would otherwise cause image distortion.

-

-

Imaging:

-

Insert the stub into the SEM chamber.

-

Acquire images at various magnifications to observe the overall morphology and individual particle details.

-

Caption: A comprehensive workflow for the phase analysis of AgVO₃.

Part 4: Understanding Phase Transformation Dynamics

The transformation of α-AgVO₃ to β-AgVO₃ is an irreversible process driven by the system's tendency to achieve a lower energy state. Understanding this dynamic is crucial for predicting material behavior under thermal stress, such as during device fabrication or operation.

The process involves significant atomic rearrangement. The 1D chains of [VO₄] tetrahedra in the α-phase must break and reorganize into the more complex, interconnected network of the β-phase. This is a solid-state transformation that requires sufficient thermal energy to activate the atomic diffusion necessary for the structural change.

Caption: Temperature-dependent phase stability of AgVO₃ polymorphs.

Conclusion

The functional properties of this compound are intrinsically linked to its crystal structure. The ability to distinguish between the metastable α-AgVO₃ and the stable β-AgVO₃ polymorphs, and to selectively synthesize them, is fundamental for any research or application. A rigorous phase analysis, integrating X-ray diffraction with Rietveld refinement for structural validation, thermal analysis (DSC/TGA) for observing phase transitions, and electron microscopy (SEM) for morphological correlation, provides a self-validating system for characterization. This guide outlines the core principles and proven protocols necessary for researchers, scientists, and drug development professionals to confidently control and analyze the polymorphic landscape of this versatile material.

References

-

de Oliveira, R. C., et al. (2018). α- and β-AgVO3 polymorphs as photoluminescent materials: An example of temperature-driven synthesis. CDMF. Available at: [Link]

-

Liu, Y., et al. (2004). Hydrothermal Synthesis of Single-crystal β-AgVO₃ Nanowires and Ribbon-like Nanowires. Chemistry Letters. Available at: [Link]

-

Yu, Z., et al. (2015). Hydrothermal synthesis of Ag/β-AgVO₃ nanobelts with enhanced performance as a cathode material for lithium batteries. CrystEngComm. Available at: [Link]

- Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography.

-

Wikipedia. (n.d.). Rietveld refinement. Available at: [Link]

-

The Madison Group. (2018). Back to Basics: Differential Scanning Calorimetry. YouTube. Available at: [Link]

-

The Madison Group. (2018). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link]

-

ChemRings. (2020). Detection of Phase Transitions by Thermal Analysis | TGA | DSC. YouTube. Available at: [Link]

-

Nath, S., et al. (2022). Synthesis and characterization of Ag-AgVO3/Cu2O heterostructure with improved visible-light photocatalytic performance. PLoS ONE. Available at: [Link]

-

Gouvea, A. C. S., et al. (2020). Synthesis of β-AgVO3 nanowires by hydrothermal and precipitation routes: a comparative study. Journal of Materials Science: Materials in Electronics. Available at: [Link]

-

Lutterotti, L. (n.d.). Introduction to Rietveld refinements. University of Trento. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Fundamental Optical and Electronic Properties of Silver Vanadate (AgVO3)

This in-depth technical guide provides a comprehensive overview of the core optical and electronic properties of silver vanadate (AgVO3), a material of significant interest for researchers, scientists, and professionals in materials science and drug development. This document delves into the synthesis, structural characteristics, and the fundamental principles governing its optical and electronic behavior, offering field-proven insights and detailed experimental protocols.

Introduction to Silver Vanadate (AgVO3)

Silver vanadate (AgVO3) is an inorganic semiconductor that has garnered considerable attention due to its unique physicochemical properties and wide range of potential applications. It exists in different polymorphic forms, most notably the α- and β-phases, both of which possess a monoclinic crystal structure. The β-phase is generally considered the more stable form. The arrangement of Ag, V, and O atoms in the crystal lattice dictates its electronic band structure and, consequently, its optical and electrical characteristics. These properties make AgVO3 a promising candidate for applications such as photocatalysis for environmental remediation, cathode materials in lithium-ion batteries, and as active components in various sensors.

Synthesis and Structural Characterization

The properties of AgVO3 are highly dependent on its morphology, crystal phase, and particle size, which are in turn controlled by the synthesis method. Common synthesis techniques include hydrothermal, co-precipitation, and sol-gel methods.

Hydrothermal Synthesis of β-AgVO3 Nanorods

The hydrothermal method is a versatile technique for producing well-defined nanostructures. This protocol describes the synthesis of β-AgVO3 nanorods.

Experimental Protocol:

-

Precursor Preparation: Prepare equimolar solutions of ammonium vanadate (NH4VO3) and silver nitrate (AgNO3) in deionized water.

-

Mixing and pH Adjustment: Slowly add the AgNO3 solution to the NH4VO3 solution under constant stirring. Adjust the pH of the mixture to approximately 8 using an ammonia solution.

-

Hydrothermal Treatment: Transfer the homogeneous mixture to a Teflon-lined stainless-steel autoclave and heat at 180°C for 12 hours.

-

Product Recovery: After cooling to room temperature, filter the precipitate, wash it thoroughly with deionized water and ethanol, and dry at 80°C overnight.

Causality Behind Experimental Choices: The hydrothermal process allows for the crystallization of AgVO3 at elevated temperature and pressure, promoting the formation of anisotropic structures like nanorods. The pH adjustment is crucial for controlling the precipitation and morphology of the final product.

Structural and Morphological Characterization

To ensure the synthesis of the desired AgVO3 polymorph and morphology, a suite of characterization techniques is employed.

-

X-ray Diffraction (XRD): Confirms the crystalline phase and purity of the synthesized material. The diffraction peaks for β-AgVO3 correspond to the monoclinic phase (JCPDS No. 29-1154).

-

Scanning Electron Microscopy (SEM): Visualizes the surface morphology, revealing the shape and size distribution of the nanostructures, such as the nanorod morphology of hydrothermally synthesized AgVO3.

-

Transmission Electron Microscopy (TEM): Provides higher resolution imaging of the nanostructures, allowing for detailed analysis of the crystal lattice and the presence of any defects.

Caption: Hydrothermal synthesis workflow for β-AgVO3 nanorods.

Fundamental Optical Properties

The optical properties of AgVO3 are dictated by its electronic band structure, which determines how photons interact with the material.

Optical Absorption and Band Gap Energy

AgVO3 is a semiconductor with a band gap that allows for the absorption of visible light. The band gap energy (Eg) can be determined from UV-Vis Diffuse Reflectance Spectroscopy (DRS) data using the Tauc plot method.

Experimental Protocol: UV-Vis DRS

-

Sample Preparation: A dry powder sample of AgVO3 is loaded into a sample holder. Barium sulfate (BaSO4) is typically used as a reference standard.

-

Data Acquisition: The diffuse reflectance spectrum is recorded over a wavelength range of 200-800 nm.

-

Data Analysis: The reflectance data is converted to absorbance using the Kubelka-Munk function. The band gap energy is then determined by plotting (αhν)^n versus hν (where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and n depends on the nature of the electronic transition) and extrapolating the linear portion of the curve to the energy axis.

The reported band gap of β-AgVO3 typically falls in the range of 2.0 to 2.4 eV, indicating its potential for visible-light-driven applications.

Photoluminescence

Photoluminescence (PL) spectroscopy provides insights into the separation and recombination of photo-excited electron-hole pairs. A lower PL intensity generally suggests a more efficient separation of charge carriers, which is desirable for applications like photocatalysis. Pristine AgVO3 exhibits characteristic PL emission peaks, and the intensity of these peaks can be modulated by forming composites or heterostructures.

Experimental Protocol: Photoluminescence Spectroscopy

-

Sample Preparation: The powdered AgVO3 sample is placed in a sample holder.

-

Excitation: The sample is excited with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at an energy greater than its band gap.

-

Emission Detection: The emitted light is collected and analyzed by a spectrometer to obtain the PL spectrum.

Core Electronic Properties

The electronic properties of AgVO3, such as its conductivity and charge carrier dynamics, are fundamental to its performance in electronic and electrochemical devices.

Electronic Band Structure

The electronic band structure of AgVO3 is primarily composed of a valence band (VB) formed by the hybridization of O 2p and Ag 4d orbitals, and a conduction band (CB) dominated by V 3d orbitals. This composition gives rise to its p-type semiconductor behavior. The positions of the VB and CB edges determine the redox potential of the photogenerated charge carriers, which is a critical factor in photocatalysis and battery applications.

Electrical Conductivity

The electrical conductivity of AgVO3 influences its efficiency in electronic devices. While pristine AgVO3 has moderate conductivity, it can be enhanced by doping or by creating composites with more conductive materials. For instance, the in-situ formation of metallic silver nanoparticles on the surface of AgVO3 nanostructures has been shown to improve electrical conductivity and enhance electrochemical performance in lithium-ion batteries.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

-

Electrode Preparation: An electrode is fabricated by mixing the AgVO3 powder with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then coated onto a current collector.

-

Cell Assembly: The working electrode is assembled into an electrochemical cell with a counter and a reference electrode in a suitable electrolyte.

-

Measurement: A small amplitude AC voltage is applied across a range of frequencies, and the resulting current is measured to determine the impedance of the system.

-

Data Analysis: The impedance data is often represented as a Nyquist plot, from which the charge transfer resistance and other electronic parameters can be extracted.

Applications Driven by Optical and Electronic Properties

The unique combination of optical and electronic properties makes AgVO3 a versatile material for a range of applications.

Photocatalysis

With its narrow band gap, AgVO3 can absorb a significant portion of the visible light spectrum, making it an effective photocatalyst for the degradation of organic pollutants in water. Upon illumination, electron-hole pairs are generated, which then participate in redox reactions to produce reactive oxygen species that break down contaminants.

Caption: Z-scheme photocatalytic mechanism of AgVO3.

Lithium-Ion Batteries

β-AgVO3 has been extensively investigated as a cathode material for lithium-ion batteries due to its layered structure, which facilitates the intercalation and deintercalation of Li+ ions. During the discharge process, Ag+ ions are reduced to metallic Ag, and V5+ is reduced to lower oxidation states, providing a high specific capacity. The in-situ formation of conductive Ag nanoparticles during cycling can also enhance the electronic conductivity of the electrode, improving rate capability and cycling stability.

Summary of Key Properties

| Property | Typical Value/Characteristic | Significance |

| Crystal Structure | Monoclinic (α- and β-phases) | Influences electronic band structure and ion diffusion pathways. |

| Morphology | Nanorods, nanowires, nanoparticles | High surface area enhances catalytic activity and electrode-electrolyte contact. |

| Band Gap (Eg) | 2.0 - 2.4 eV | Enables absorption of visible light for photocatalysis. |

| Semiconductor Type | p-type | Determines the nature of charge carriers and junction properties in heterostructures. |

| Valence Band | Hybridized O 2p and Ag 4d orbitals | Source of photogenerated holes for oxidation reactions. |

| Conduction Band | V 3d orbitals | Destination of photoexcited electrons for reduction reactions. |

| Electrical Conductivity | Moderate, improvable with Ag NPs | Affects the efficiency of charge transport in electronic devices. |

Conclusion

This technical guide has provided a detailed examination of the fundamental optical and electronic properties of silver vanadate. The interplay between its crystal structure, morphology, and electronic band structure gives rise to a unique set of characteristics that are being harnessed for a variety of advanced applications. The synthesis protocols and characterization techniques outlined herein provide a robust framework for researchers and scientists to further explore and optimize AgVO3 for their specific needs. As a p-type semiconductor with a narrow band gap and good electrochemical properties, AgVO3 continues to be a material of significant scientific and technological importance.

References

-

Al-Ghamdi, A. A., Al-Hartomy, O. A., & Al-Solamy, F. R. (2021). Synthesis and characterization of Ag-AgVO3/Cu2O heterostructure with improved visible-light photocatalytic performance. Scientific Reports, 11(1), 1-11. [Link]

-

Oliveira, R. C., Teixeira, M. M., da Silva, J. S., Penha, M., Francisco, E. M., Li, M. S., ... & Longo, E. (2018). α-and β-AgVO3 polymorphs as photoluminescent materials: An example of temperature-driven synthesis. Ceramics International, 44(5), 5939-5944. [Link]

-

Li, G., Li, L., Zhang, D., & Wang, C. (2015). Facile synthesis of Ag/AgVO3 hybrid nanorods with enhanced electrochemical performance as cathode material for lithium batteries. Journal of Materials Chemistry A, 3(10), 5346-5352. [Link]

-

Wang, W., Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2020). Artificial Cathode-Electrolyte Interphase towards High-Performance Lithium-Ion Batteries: A Case Study of β-AgVO3. Nanomaterials, 10(3), 449. [Link]

-

Gracia, L., Beltrán, A., Andrés, J., & Longo, E. (2016). An Experimental and Computational Study of β-AgVO3: Optical Properties and Formation of Ag Nanoparticles. The Journal of Physical Chemistry C, 120(22), 12254-12264. [Link]

-

Ganesh, I., Gupta, A., Kumar, P. S., & Sekhar, P. S. (2019). Efficient plasmonic photocatalytic activity on silver-nanoparticle-decorated AgVO3 nanoribbons. RSC advances, 9(31), 17855-17866. [Link]

-

Beltrán, A., Gracia, L., Andrés, J., & Longo, E. (2017). First-Principles Study on Polymorphs of AgVO3: Assessing to Structural Stabilities and Pressure-Induced Transitions. The Journal of Physical Chemistry C, 121(47), 26521-26531. [Link]

-

Colón, G., Hidalgo, M. C., & Navío, J. A. (2006). Photocatalytic behaviour of silver vanadates. Applied Catalysis B: Environmental, 67(1-2), 41-50. [Link]

The Catalytic Potential of Silver Metavanadate: A Technical Guide for Advanced Applications

Introduction: Unveiling the Potential of a Unique Metavanadate

Silver metavanadate (AgVO₃) is a crystalline inorganic compound that has garnered significant attention within the scientific community for its intriguing electronic and structural properties. As a member of the silver vanadate family, it distinguishes itself through a unique combination of a narrow band gap, typically around 2.3-2.5 eV, and a complex crystal structure, most commonly monoclinic β-AgVO₃.[1] These characteristics make it an efficient photocatalyst under visible light, a feature that forms the cornerstone of its current applications.[1] This guide provides an in-depth exploration of the synthesis, characterization, and established catalytic applications of this compound, with a forward-looking perspective on its potential in fine chemical synthesis relevant to drug development.

PART 1: Synthesis & Physicochemical Characterization

The catalytic performance of this compound is intrinsically linked to its morphology, crystallinity, and surface properties. These are, in turn, dictated by the synthesis methodology. Several techniques have been developed, each offering distinct advantages.

Synthesis Methodologies: Rationale and Protocols

The choice of synthesis route is critical as it influences the phase purity, particle size, and morphology of the AgVO₃ catalyst.

a) Hydrothermal Synthesis

This is the most prevalent method for producing highly crystalline, one-dimensional AgVO₃ nanostructures such as nanowires, nanobelts, and nanorods. The encapsulation of reactants in a sealed vessel (autoclave) at elevated temperature and pressure accelerates the dissolution and recrystallization process, leading to well-defined crystal structures.

-

Causality: The hydrothermal environment promotes anisotropic growth, leading to high-aspect-ratio nanostructures, which are beneficial for catalysis due to their large surface area and efficient charge transport properties. The reaction parameters are critical; for instance, pH plays a crucial role in controlling the vanadate species in the precursor solution and, consequently, the final phase of the silver vanadate.[2] Temperature and reaction time directly influence the crystallinity and size of the nanostructures.

Experimental Protocol: Hydrothermal Synthesis of β-AgVO₃ Nanowires

-

Precursor Preparation: Prepare a 0.1 M solution of ammonium metavanadate (NH₄VO₃) in deionized water. Gentle heating may be required for complete dissolution. Separately, prepare a 0.1 M solution of silver nitrate (AgNO₃) in deionized water.

-

Mixing and pH Adjustment: Slowly add the AgNO₃ solution to the NH₄VO₃ solution under vigorous stirring. The pH of the resulting mixture is then adjusted. For β-AgVO₃, a slightly acidic to neutral pH (around 4-7) is often targeted.[1]

-

Hydrothermal Treatment: Transfer the homogeneous mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12-24 hours.[2]

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted ions, and finally dried in an oven at 80°C overnight.

b) Co-Precipitation Method

This method involves the direct precipitation of AgVO₃ from aqueous solutions of soluble silver and vanadate precursors. It is a rapid and scalable method, often yielding nanoparticle morphologies.

-

Causality: The rapid nature of precipitation can sometimes lead to less crystalline or amorphous products compared to the hydrothermal method. However, "green synthesis" variations, using plant extracts as reducing and capping agents, have been shown to produce stable AgVO₃ nanoparticles with controlled morphology.[3] The biomolecules in the extract can direct the crystal growth and prevent agglomeration.

Experimental Protocol: Green Co-Precipitation of AgVO₃ Nanoparticles

-

Extract Preparation: Prepare an aqueous extract from a biological source (e.g., jackfruit peel) by boiling in deionized water and filtering.

-

Reaction Setup: In a beaker, add a specific volume of the plant extract to a 0.1 M solution of NH₄VO₃ and stir at a moderately elevated temperature (e.g., 50°C).

-

Precipitation: Slowly add a 0.1 M solution of AgNO₃ to the mixture. Adjust the pH to around 6 using NaOH.[3]

-

Washing and Drying: The resulting precipitate is collected, washed thoroughly with distilled water, and dried at approximately 100°C for several hours.[3]

Physicochemical Characterization

A multi-technique approach is essential for a comprehensive understanding of the synthesized AgVO₃ catalyst.

| Technique | Information Obtained | Typical Findings for AgVO₃ |

| X-ray Diffraction (XRD) | Crystal phase identification, purity, and crystallite size. | Confirms the formation of monoclinic β-AgVO₃ phase. Peak broadening can indicate nanoscale crystallite size. |

| Scanning Electron Microscopy (SEM) | Morphology, particle size, and surface topography. | Reveals nanowire, nanorod, or nanoparticle morphologies depending on the synthesis method.[3] |

| Transmission Electron Microscopy (TEM) | High-resolution morphology, crystal lattice fringes, and particle size distribution. | Provides detailed structural information, confirming the single-crystalline nature of nanostructures. |

| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition and purity. | Confirms the presence of Ag, V, and O in the expected stoichiometric ratios. |

| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Optical properties and band gap energy determination. | Shows strong absorption in the visible region with a calculated band gap typically between 2.3 and 2.5 eV.[1] |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution. | Surface area values vary with morphology; higher surface areas are generally desirable for catalysis. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of elements. | Confirms the +1 oxidation state for silver and +5 for vanadium. |

PART 2: Core Application in Photocatalysis

The most extensively studied application of this compound is in heterogeneous photocatalysis, particularly for the degradation of organic pollutants in water. Its efficacy stems from its ability to absorb a significant portion of the visible light spectrum.

Photocatalytic Mechanism

The photocatalytic process in AgVO₃ is initiated by the absorption of photons with energy greater than its band gap. This creates electron-hole pairs (e⁻-h⁺). These charge carriers then migrate to the catalyst surface and initiate a series of redox reactions that produce highly reactive oxygen species (ROS).

-

Photoexcitation: AgVO₃ + hν (visible light) → e⁻ (conduction band) + h⁺ (valence band)

-

ROS Generation:

-

The photogenerated holes (h⁺) in the valence band are powerful oxidants and can directly oxidize organic molecules or react with water to form hydroxyl radicals (•OH).

-

The electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide radicals (•O₂⁻), which can further react to form other ROS.

-

-

Organic Pollutant Degradation: The highly reactive •OH and •O₂⁻ radicals attack and break down complex organic molecules into simpler, less harmful compounds, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral acids).

The electronic band structure of AgVO₃ is crucial to this process. Density functional theory studies have shown that the valence band is formed by the hybridization of Ag 4d and O 2p orbitals, which contributes to the narrow band gap and facilitates the absorption of visible light.

Caption: Photocatalytic mechanism of AgVO₃ under visible light.

Performance Data in Pollutant Degradation

The photocatalytic efficiency of silver vanadates can be influenced by the specific crystalline phase and morphology.

| Catalyst | Target Pollutant | Light Source | Degradation Efficiency | Reference |

| β-AgVO₃ Nanowires | Rhodamine B | Visible Light | High degradation activity | [4] |

| AgVO₃ Nanoparticles (Green Synthesis) | Methylene Blue | Visible Light | 98.14% in 180 min | [3] |

| Ag₃VO₄/β-AgVO₃ Nanocomposite | Rhodamine B | Visible Light | ~9 times higher than pure β-AgVO₃ | [4] |

| Ag-AgVO₃/Cu₂O Composite | Methylene Blue | Visible Light | Improved efficiency over pristine AgVO₃ | [5] |

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

-

Catalyst Suspension: Disperse a specific amount of AgVO₃ catalyst (e.g., 50 mg) in an aqueous solution of methylene blue (e.g., 100 mL of 5 ppm).[3]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an equilibrium is reached between the catalyst surface and the dye molecules.

-

Photocatalytic Reaction: Irradiate the suspension with a visible light source (e.g., a high-pressure mercury lamp with a UV cutoff filter). Maintain constant stirring throughout the experiment.

-

Sample Analysis: At regular time intervals, withdraw aliquots of the suspension. Centrifuge the samples to separate the catalyst particles.

-

Concentration Measurement: Measure the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic maximum wavelength (~664 nm).

-

Efficiency Calculation: The degradation efficiency (%) is calculated as: [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration after equilibrium and Cₜ is the concentration at time t.

PART 3: Exploratory & Prospective Applications in Organic Synthesis

While the application of AgVO₃ in photocatalytic degradation is well-established, its potential in fine chemical synthesis, a field of great interest to drug development professionals, remains largely unexplored. However, by examining the broader field of silver-catalyzed organic reactions, we can infer potential future applications for this compound.

Rationale for Potential Applications

Many organic transformations are catalyzed by silver salts (e.g., AgOAc, Ag₂CO₃) or silver nanoparticles.[6] These reactions often leverage the Lewis acidic nature of Ag(I) or the unique electronic properties of silver nanoparticles. Given that AgVO₃ is a stable, heterogeneous source of Ag(I) and can be decorated with metallic silver nanoparticles, it presents a compelling case for investigation in similar reactions. The heterogeneous nature of AgVO₃ would offer significant advantages in catalyst recovery and reuse, a key principle of green chemistry.

Caption: General workflow for testing AgVO₃ in catalytic applications.

Prospective Catalytic Transformations

-

Oxidation of Alcohols: The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Silver-based catalysts, often in combination with an oxidant like molecular oxygen, have shown efficacy in these reactions.[7] AgVO₃, with its ability to facilitate redox processes, could potentially catalyze the aerobic oxidation of benzylic and allylic alcohols, providing a reusable alternative to homogeneous silver salts.

-

Reduction of Nitroaromatics: The reduction of nitroaromatics to anilines is a critical step in the synthesis of many pharmaceuticals and dyes. This reaction is commonly catalyzed by metal nanoparticles, including silver.[8][9] AgVO₃ decorated with silver nanoparticles, which can be formed in-situ during synthesis, could serve as a robust catalyst for the reduction of nitro compounds using reducing agents like NaBH₄. The photocatalytic properties of AgVO₃ might also be harnessed to drive these reductions using light as a green energy source.

-

C-C and C-X Coupling Reactions: While palladium is the dominant metal for cross-coupling reactions like Suzuki and Heck, silver salts are frequently used as additives, often to act as halide scavengers.[10] There is an opportunity to investigate whether AgVO₃ could fulfill this role as a heterogeneous additive, simplifying product purification. Furthermore, exploring its intrinsic catalytic activity in silver-mediated coupling reactions is a promising, albeit challenging, avenue for future research.

Conclusion and Future Outlook

This compound has been firmly established as a versatile and efficient visible-light-driven photocatalyst for environmental remediation. Its synthesis is controllable, allowing for the formation of various nanostructures with tailored properties. While its role in this domain will continue to expand, particularly with the development of complex heterostructures, the next frontier for AgVO₃ lies in its application to selective organic synthesis. For researchers in materials science and drug development, the challenge and opportunity will be to bridge the gap between photocatalytic degradation and the precise, selective transformations required for the synthesis of complex molecules. Future studies should focus on systematically evaluating AgVO₃ in benchmark organic reactions, understanding the nature of its active sites, and exploring synergistic effects with other metals to unlock its full catalytic potential.

References

- Konta, R., et al. (2003). Photophysical properties and photocatalytic activities under visible light irradiation of silver vanadates. Physical Chemistry Chemical Physics, 5(7), 1559-1564.

- Kästner, C., & Thünemann, A. F. (2016). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. Langmuir, 32(29), 7383–7391.

- Yu, X., et al. (2020). Selective Oxidation of Benzyl Alcohol by Ag/Pd/m-BiVO₄ Microspheres under Visible Light Irradiation.

- Manosalva, N., et al. (2021). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances, 11(1), 1-21.

- Lu, C.-S., et al. (2017). Synthesis of silver vanadates (AgVO3, Ag3VO4, and Ag4V2O7) by controlled hydrothermal method and their photocatalytic properties.

- Wei, Z., et al. (2016). Efficient plasmonic photocatalytic activity on silver-nanoparticle-decorated AgVO3 nanoribbons.

-

Kästner, C., & Thünemann, A. F. (2016). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. PubMed. Available at: [Link]

-

Wei, Z., et al. (2016). Efficient plasmonic photocatalytic activity on silver-nanoparticle-decorated AgVO3 nanoribbons. RSC Publishing. Available at: [Link]

-

Shankar, S., et al. (2024). Silver vanadate nanoparticles: Green synthesis, enhanced photocatalytic and antibacterial activity. AIP Publishing. Available at: [Link]

- Iordanidou, D., et al. (2018). Application of Silver Nanoparticles in the Multicomponent Reaction Domain: A Combined Catalytic Reduction Methodology to Efficiently Access Potential Hypertension or Inflammation Inhibitors. ACS Omega, 3(11), 16335-16347.

- de Oliveira, A. P. A., et al. (2020).

- Sharma, S., & Singh, P. (2018). Heck Reaction—State of the Art.

- Veisi, H., et al. (2024). Advances in silver-based nanocatalysts for organic transformations and other applications: a comprehensive review (2019–2024). RSC Advances, 14(1), 1-28.

- Wang, Z., et al. (2020). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction.

- Sun, N., et al. (2025). Effect of this compound on the performance of PDLC films. Materials Research Express, 12(9), 096402.

- Mokhonoana, M. P., et al. (2021).

-

Iordanidou, D., et al. (2018). Application of Silver Nanoparticles in the Multicomponent Reaction Domain: A Combined Catalytic Reduction Methodology to Efficiently Access Potential Hypertension or Inflammation Inhibitors. National Institutes of Health. Available at: [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

-

Wang, Z., et al. (2020). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. MDPI. Available at: [Link]

- Atici, A., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Scientific Reports, 10(1), 5396.

- Subramanian, V., et al. (1998). Selective oxidation and dehydrogenation of benzyl alcohol on ABB0O3 (AИBa, BИPb, Ce, Ti and B0ИBi, Cu, Sb)-type perovskite oxides.

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]

- Wang, Y., et al. (2022). Enhanced photocatalytic benzyl alcohol oxidation over Bi4Ti3O12 ultrathin nanosheets. Journal of Colloid and Interface Science, 608(Pt 3), 2529-2538.

-

Kästner, C., & Thünemann, A. F. (2016). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. Semantic Scholar. Available at: [Link]

- Du, J., et al. (2015). Reduction of 4-nitrophenol catalyzed by silver nanoparticles supported on polymer micelles and vesicles. RSC Advances, 5(1), 1-8.

- Al-hamzi, A. M., et al. (2021). Synthesis and characterization of Ag-AgVO3/Cu2O heterostructure with improved visible-light photocatalytic performance. Science Progress, 104(4).

-

Kästner, C., & Thünemann, A. F. (2016). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. ResearchGate. Available at: [Link]

-

Iordanidou, D., et al. (2018). Recent Advances And Perspectives In The Silver-Catalyzed Multi-Component Reactions. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative studies of Ag3PO4, Ag2CO3, and Ag3VO4 as photocatalyst for wastewater treatment: A first-principles calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in silver-based nanocatalysts for organic transformations and other applications: a comprehensive review (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of 4-nitrophenol catalyzed by silver nanoparticles supported on polymer micelles and vesicles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

theoretical calculations of silver metavanadate band structure

An In-depth Technical Guide to the Theoretical Calculation of Silver Metavanadate (AgVO₃) Band Structure

Foreword

This compound (AgVO₃) has emerged as a material of significant interest, demonstrating considerable potential in photocatalysis, solid-state batteries, and biomedical applications.[1][2][3] Its efficacy in these domains is intrinsically linked to its electronic properties, governed by the electronic band structure. Understanding the band gap, the nature of charge carriers, and the orbital contributions to the electronic states is paramount for optimizing its performance and discovering new applications. This guide provides a comprehensive, in-depth walkthrough of the theoretical framework and practical methodologies for calculating the band structure of AgVO₃ using first-principles quantum mechanical methods, primarily Density Functional Theory (DFT). It is designed for researchers and scientists who seek not only to perform these calculations but to understand the causality behind the methodological choices that ensure accuracy and reliability.

The Theoretical Foundation: Why Density Functional Theory?

The central challenge in materials science is solving the many-body Schrödinger equation, a task that is computationally intractable for all but the simplest systems.[4] Density Functional Theory (DFT) provides an elegant and practical workaround. It recasts the problem from one of determining the complex wavefunction of every electron to calculating the total electron density, a much simpler quantity.[5]

The cornerstone of modern DFT is the Kohn-Sham approach, which models the complex system of interacting electrons as a fictitious system of non-interacting electrons moving in an effective potential.[4][5] This potential includes the external potential from the atomic nuclei, the classical electrostatic repulsion between electrons (the Hartree potential), and a crucial term called the exchange-correlation (XC) potential, which encapsulates all the complex quantum mechanical effects.[5]

The exact form of the XC functional is unknown and must be approximated.[6] This choice is the single most critical decision in a DFT calculation, as it dictates the accuracy of the results, especially for transition metal oxides like AgVO₃ where localized 3d electrons introduce strong correlation effects.[7]

The Hierarchy of Exchange-Correlation Functionals

-

Local Density Approximation (LDA) & Generalized Gradient Approximation (GGA): These are the most computationally efficient functionals. GGA functionals, such as the widely-used Perdew–Burke–Ernzerhof (PBE), consider the electron density and its gradient.[8][9] While effective for many properties, they systematically underestimate the band gap of semiconductors, a phenomenon known as the "band gap problem."[10]

-

Hybrid Functionals: To correct the band gap problem, hybrid functionals incorporate a fraction of exact Hartree-Fock (HF) exchange, which helps to mitigate the self-interaction error inherent in LDA and GGA.[9][11] Functionals like HSE06 often yield band gaps in much better agreement with experimental values for materials like AgVO₃, albeit at a higher computational cost.[12]

The Computational Workflow: A Self-Validating Protocol

Calculating the band structure is a multi-step process. Each step builds upon the last, and meticulous attention to detail is required to ensure the final result is physically meaningful and numerically converged.

Workflow Overview

The following diagram illustrates the logical flow of a typical band structure calculation workflow.

Caption: A standard workflow for DFT-based band structure and DOS calculations.

Step-by-Step Experimental Protocol

This protocol assumes the use of a plane-wave DFT package like VASP, Quantum ESPRESSO, or CASTEP. The specific tag names may vary, but the physical concepts are universal.

Protocol 1: Ground State and Electronic Structure Calculation of β-AgVO₃

-

Obtain the Crystal Structure:

-

Secure the crystallographic information file (CIF) for monoclinic β-AgVO₃ (space group C2/m). A reliable source is the Crystallography Open Database (COD). This file contains the lattice parameters and initial atomic positions.

-

-

Input File Preparation:

-

Structure File (e.g., POSCAR): Convert the CIF data into the format required by your DFT code.

-

Parameters File (e.g., INCAR): Define the core computational parameters. This is the most critical step for ensuring accuracy. See Table 1 for recommended settings and their rationale.

-

K-points File (e.g., KPOINTS): Generate a mesh of k-points for sampling the Brillouin zone. For the initial relaxation and SCF steps, an automatic Monkhorst-Pack grid is used. A typical starting point is a 4x4x4 grid, which must be tested for convergence.

-

Pseudopotential Files (e.g., POTCAR): Select pseudopotentials that correctly treat the valence electrons for Ag, V, and O.

-

-

Structural Relaxation:

-

Perform a full structural relaxation to find the lowest energy configuration of the crystal lattice and atomic positions for the chosen XC functional. This is crucial because the electronic structure is highly sensitive to the geometry. Both the cell volume/shape and the ionic positions should be allowed to relax until the forces on the atoms are negligible (e.g., < 0.01 eV/Å).

-

-

Self-Consistent Field (SCF) Calculation:

-

Using the relaxed structure from the previous step, perform a high-precision SCF calculation to determine the ground-state electron density. Ensure electronic convergence is tight (e.g., 1E-6 eV).

-

-

Band Structure Calculation:

-

This is a non-self-consistent calculation. The charge density from the SCF step is kept fixed.

-

Define a path of high-symmetry points in the Brillouin zone for the monoclinic lattice. This path is used to plot the E vs. k dispersion relationship. The output will be the energy eigenvalues at each k-point along this path.

-

-

Density of States (DOS) Calculation:

-

Perform another non-self-consistent calculation, again using the charge density from the SCF step.

-

Use a much denser k-point mesh than in the SCF step to obtain a smooth DOS curve. This calculation projects the electronic states onto the atomic orbitals (e.g., Ag-s, Ag-d, V-d, O-p), revealing their respective contributions to the valence and conduction bands.

-

Data Interpretation and Validation

The output of these calculations is a set of data files that must be processed and analyzed to extract physical meaning.

Analyzing the Band Structure and DOS

The primary outputs are the band structure plot (Energy vs. k-vector) and the Density of States plot.

-